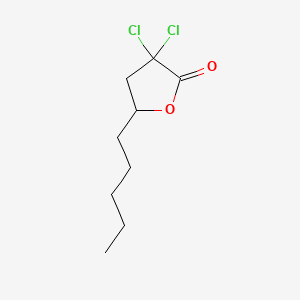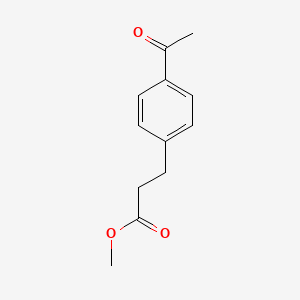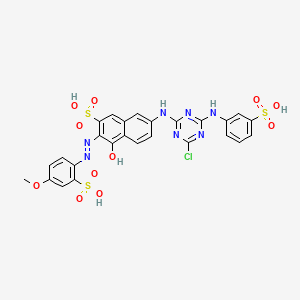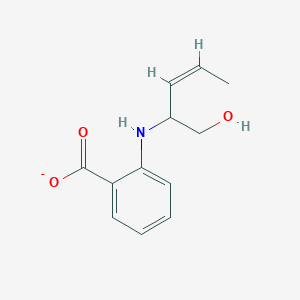
2(3H)-Furanone, 3,3-dichlorodihydro-5-pentyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2(3H)-Furanone, 3,3-dichlorodihydro-5-pentyl- is an organic compound belonging to the furanone family It is characterized by a furanone ring substituted with two chlorine atoms and a pentyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Furanone, 3,3-dichlorodihydro-5-pentyl- typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as pentyl alcohol and chlorinated furanone derivatives.
Chlorination: The furanone ring is chlorinated using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions to introduce the chlorine atoms.
Alkylation: The chlorinated furanone is then alkylated with pentyl alcohol in the presence of a base such as sodium hydride or potassium carbonate to attach the pentyl group.
Industrial Production Methods
In an industrial setting, the production of 2(3H)-Furanone, 3,3-dichlorodihydro-5-pentyl- can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The process involves:
Continuous Chlorination: Using a continuous flow of chlorinating agents to ensure consistent chlorination of the furanone ring.
Automated Alkylation: Automated systems for the alkylation step to maintain optimal reaction conditions and minimize human error.
Chemical Reactions Analysis
Types of Reactions
2(3H)-Furanone, 3,3-dichlorodihydro-5-pentyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atoms, where nucleophiles like amines or thiols replace the chlorine atoms, forming new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Alcohols or alkanes.
Substitution: Amino or thiol derivatives.
Scientific Research Applications
2(3H)-Furanone, 3,3-dichlorodihydro-5-pentyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of agrochemicals.
Mechanism of Action
The mechanism of action of 2(3H)-Furanone, 3,3-dichlorodihydro-5-pentyl- involves its interaction with various molecular targets. The compound can:
Inhibit Enzymes: By binding to the active sites of enzymes, it can inhibit their activity, leading to antimicrobial effects.
Disrupt Cell Membranes: The lipophilic nature of the compound allows it to integrate into cell membranes, disrupting their integrity and leading to cell death.
Comparison with Similar Compounds
Similar Compounds
2(3H)-Furanone, 5-pentyl-: Lacks the chlorine atoms, making it less reactive in certain chemical reactions.
2(3H)-Furanone, 3,3-dichloro-: Lacks the pentyl group, affecting its lipophilicity and biological activity.
2(3H)-Furanone, 3,3-dichlorodihydro-5-methyl-: Has a methyl group instead of a pentyl group, altering its physical and chemical properties.
Uniqueness
2(3H)-Furanone, 3,3-dichlorodihydro-5-pentyl- is unique due to the presence of both chlorine atoms and a pentyl group, which confer distinct chemical reactivity and biological activity. This combination makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
68039-30-5 |
|---|---|
Molecular Formula |
C9H14Cl2O2 |
Molecular Weight |
225.11 g/mol |
IUPAC Name |
3,3-dichloro-5-pentyloxolan-2-one |
InChI |
InChI=1S/C9H14Cl2O2/c1-2-3-4-5-7-6-9(10,11)8(12)13-7/h7H,2-6H2,1H3 |
InChI Key |
CWLQYNYPWWUCTQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1CC(C(=O)O1)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![9-Benzyl-2,3,4,9-tetrahydro-1-methyl-1H-pyrrolo[2,3-b]quinolin-4-one](/img/structure/B15348763.png)


![4-[4-[2-(4-Ethoxycarbonyl-4-phenylpiperidin-1-yl)ethyl]anilino]-4-oxobutanoic acid](/img/structure/B15348780.png)

![Octanoic acid,2-[(phenylmethoxy)imino]-](/img/structure/B15348787.png)

![Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(tert-butyl)-](/img/structure/B15348805.png)


![Pyrazino[2,3-B]pyrazine, decahydro-2,4A,8A-trimethyl-, (4AR,8AS)-rel-(9CI)](/img/structure/B15348840.png)
